
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionicAcid,N-HydroxysuccinimideEster
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is a chemical compound known for its utility in bioconjugation. This compound is primarily used to attach biotin to proteins and other molecules via a cleavable connector arm. The biotinylation process is crucial in various biochemical applications, including affinity purification and labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester involves multiple steps. The process typically starts with the preparation of biotinylated aminocaproic acid, which is then reacted with 4-hydroxyphenylpropionic acid. The final step involves the esterification of the product with N-hydroxysuccinimide under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The compound is often produced in a solid form and stored under inert atmosphere at low temperatures to maintain stability.
化学反応の分析
Types of Reactions
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. The ester group is reactive towards nucleophiles, allowing the biotin moiety to be transferred to various substrates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines and thiols. The reactions are typically carried out in organic solvents such as methanol or dimethyl sulfoxide (DMSO) under mild conditions to prevent degradation of the biotin moiety.
Major Products
The major products formed from these reactions are biotinylated proteins or other biomolecules. The biotin tag facilitates subsequent purification or detection steps in biochemical assays.
科学的研究の応用
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is widely used in scientific research due to its ability to biotinylate proteins and other molecules. Its applications include:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Facilitates the study of protein-protein interactions through affinity purification.
Medicine: Used in diagnostic assays and therapeutic research to label and track biomolecules.
Industry: Employed in the production of biotinylated reagents for biochemical assays and diagnostic kits.
作用機序
The compound exerts its effects through the formation of a stable amide bond between the biotin moiety and the target molecule. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, allowing efficient transfer of the biotin tag. The biotinylated molecules can then interact with avidin or streptavidin, facilitating their detection or purification.
類似化合物との比較
Similar Compounds
Biotinyl-N-hydroxysuccinimide ester: Another biotinylation reagent with similar applications.
Biotinyl-3,6-dioxaoctanediamine: Used for biotinylation with a different linker structure.
Biotinyl-PEG-NHS ester: Utilizes polyethylene glycol (PEG) as a linker for biotinylation.
Uniqueness
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is unique due to its specific linker structure, which provides a balance between stability and reactivity. This makes it particularly suitable for applications requiring efficient and stable biotinylation.
特性
分子式 |
C28H36N4O8S |
|---|---|
分子量 |
588.7 g/mol |
IUPAC名 |
[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoate |
InChI |
InChI=1S/C28H36N4O8S/c33-22(7-4-3-6-21-27-20(17-41-21)30-28(38)31-27)29-15-5-1-2-8-25(36)39-19-11-9-18(10-12-19)16-26(37)40-32-23(34)13-14-24(32)35/h9-12,20-21,27H,1-8,13-17H2,(H,29,33)(H2,30,31,38) |
InChIキー |
XOQZGRUKPCANAL-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B15124914.png)
![3-[1'(R)-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one](/img/structure/B15124920.png)

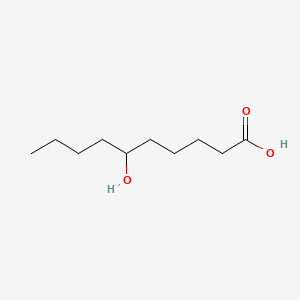
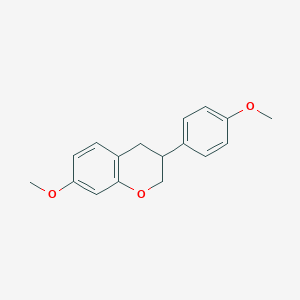
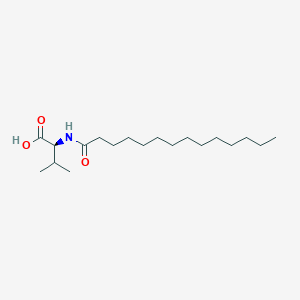
![(3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3'H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol](/img/structure/B15124954.png)
![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol](/img/structure/B15124961.png)
![6-(Benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B15124963.png)
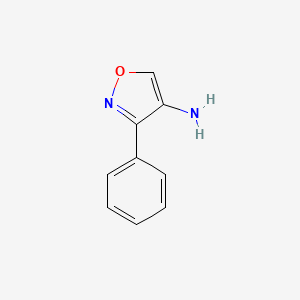

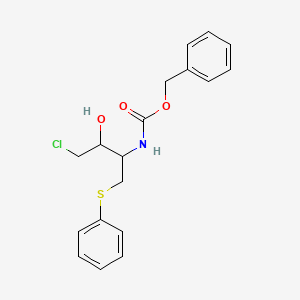
![Tert-butyl 2-[2,2-dimethyl-6-(phenylmethoxymethyl)-1,3-dioxan-4-yl]acetate](/img/structure/B15124988.png)

